molecular formula C11H15NO3 B11958289 Propan-2-yl(3-methoxyphenyl)carbamate CAS No. 6328-98-9

Propan-2-yl(3-methoxyphenyl)carbamate

Cat. No.: B11958289
CAS No.: 6328-98-9
M. Wt: 209.24 g/mol
InChI Key: RYNZNNRQNXTQDO-UHFFFAOYSA-N
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Description

Propan-2-yl(3-methoxyphenyl)carbamate, also known as isopropyl 3-methoxyphenylcarbamate, is a carbamate ester. This compound is characterized by its unique structure, which includes an isopropyl group attached to a carbamate moiety, and a methoxyphenyl group. Carbamates are widely recognized for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl(3-methoxyphenyl)carbamate typically involves the reaction of 3-methoxyaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methoxyaniline+isopropyl chloroformateThis compound+HCl\text{3-methoxyaniline} + \text{isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-methoxyaniline+isopropyl chloroformate→this compound+HCl

Industrial Production Methods

Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as recrystallization, distillation, and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl(3-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Propan-2-yl(3-methoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of propan-2-yl(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of the active site, leading to the formation of a stable carbamate-enzyme complex. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Chlorpropham: A carbamate ester used as a herbicide.

    Methocarbamol: A muscle relaxant with a similar carbamate structure.

    Propan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate: Another carbamate with different substituents on the aromatic ring.

Uniqueness

Propan-2-yl(3-methoxyphenyl)carbamate is unique due to its specific methoxy substitution on the aromatic ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other carbamates and can lead to different applications and effects.

Properties

CAS No.

6328-98-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

propan-2-yl N-(3-methoxyphenyl)carbamate

InChI

InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-5-4-6-10(7-9)14-3/h4-8H,1-3H3,(H,12,13)

InChI Key

RYNZNNRQNXTQDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)OC

Origin of Product

United States

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